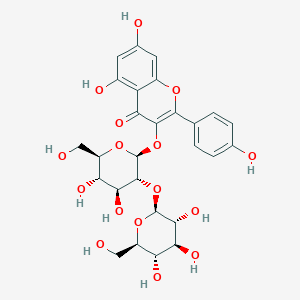

Kaempferol 3-O-sophoroside

説明

ケンフェロール 3-O-ソフォロシドは、ケンフェロールから誘導される天然に存在するフラボノイド配糖体です。栽培山人参やサフランなど、さまざまな植物に含まれています。 この化合物は、抗炎症作用、抗酸化作用、抗腫瘍作用など、重要な生物活性を有することが知られています .

準備方法

合成経路と反応条件

ケンフェロール 3-O-ソフォロシドは、ケンフェロール配糖体の酵素的加水分解によって合成することができます。 たとえば、ケンフェロール 7-O-グルコシドとケンフェロール 3-O-ルチノシドは、β-グルコシダーゼおよび/またはα-L-ラムノシダーゼを使用して加水分解して、ケンフェロールを生成することができます . もう1つの方法は、マクロポーラス樹脂精製と組み合わせた超音波支援抽出を使用して、植物源からのフラボノイド含有量を高めることです .

工業生産方法

ケンフェロール 3-O-ソフォロシドの工業生産は、通常、植物材料からの抽出とそれに続く精製プロセスを含みます。 マクロポーラス樹脂精製を使用すると、化合物の収率と純度を大幅に向上させることが示されています .

化学反応の分析

反応の種類

ケンフェロール 3-O-ソフォロシドは、次を含むさまざまな化学反応を起こします。

酸化: この反応により、キノンや他の酸化誘導体が生成される可能性があります。

還元: 還元反応により、化合物は対応するアルコールに変換されます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな酸と塩基が含まれます。 条件は、通常、目的の反応経路を確保するために、制御された温度とpHレベルを含みます .

形成される主な生成物

これらの反応から生成される主な生成物には、ケンフェロール 3-O-ソフォロシドのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれ異なる生物活性を示します .

科学研究への応用

ケンフェロール 3-O-ソフォロシドは、幅広い科学研究への応用を持っています。

化学: フラボノイド化学と反応機構を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞接着、遊走、バリアーの完全性など、細胞プロセスへの影響について研究されています.

科学的研究の応用

Anti-inflammatory Properties

KPOS has demonstrated significant anti-inflammatory effects, particularly in vascular inflammatory diseases. A study showed that KPOS inhibited lipopolysaccharide (LPS)-induced barrier disruption in human umbilical vein endothelial cells (HUVECs). It reduced neutrophil adhesion and migration by blocking the activation of nuclear factor-κB (NF-κB) and the production of tumor necrosis factor-α (TNF-α) .

Key Findings:

- Inhibition of LPS-induced barrier disruption : KPOS effectively maintained endothelial barrier integrity.

- Reduction in pro-inflammatory cytokines : It suppressed TNF-α and other inflammatory markers.

Antioxidant Activity

KPOS exhibits strong antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role. The compound has been shown to scavenge free radicals and enhance the activity of antioxidant enzymes .

Anticancer Effects

Research indicates that KPOS possesses anticancer properties across various cancer types. It has been linked to inhibiting cell proliferation and inducing apoptosis in cancer cells, including breast and liver cancers. The mechanisms involve modulation of signaling pathways such as MAPK and NF-κB .

Case Study:

- In a study involving hepatocellular carcinoma (HCC) cells, KPOS was found to significantly reduce cell viability and induce apoptosis through caspase activation .

Gastroprotective Effects

KPOS has been investigated for its gastroprotective effects against ethanol-induced gastric inflammation. A mixture containing KPOS was shown to reduce oxidative stress markers and improve histological changes in gastric tissues .

Data Table: Gastroprotective Effects of KPOS

| Treatment Group | IL-6 Levels (pg/g protein) | Catalase Activity (U/mL) | Histological Score |

|---|---|---|---|

| Control | 86.4 ± 56 | 0.0217 ± 0.0012 | Healthy |

| Ethanol | 859.2 ± 37.5 | 0.0099 ± 0.0001 | Significant Damage |

| KPOS (90 mg/kg) | 285.5 ± 157 | 0.0183 ± 0.0017 | Improved |

Mood Enhancement

Recent studies have explored the potential of KPOS in mood enhancement due to its presence in saffron (Crocus sativus). It activates AMP-activated protein kinase (AMPK), which is implicated in mood regulation and may serve as a target for antidepressant therapies .

作用機序

ケンフェロール 3-O-ソフォロシドは、いくつかの分子標的と経路を通じてその効果を発揮します。

NF-κB活性化の阻害: この化合物は、炎症反応に関与する重要な転写因子である核因子κB(NF-κB)の活性化を阻害します.

TNF-α産生の抑制: これは、炎症性サイトカインである腫瘍壊死因子α(TNF-α)の産生を阻害します.

AMPKの活性化: この化合物は、AMP活性化プロテインキナーゼ(AMPK)を活性化し、オートファジーと脳由来神経栄養因子(BDNF)の産生を促進し、抗うつ効果があります.

類似の化合物との比較

ケンフェロール 3-O-ソフォロシドは、特定の配糖体結合と生物活性のために、フラボノイド配糖体の中でユニークです。類似の化合物には以下が含まれます。

ケンフェロール 3-O-ルチノシド: ケンフェロールの別の配糖体で、類似しているが異なる生物活性を示します.

ケンフェロール 3-O-ロビノビオシド: 抗ウイルス作用が知られています.

ケンフェロール 3-O-グルコシド: 抗酸化作用と抗炎症作用を示します.

ケンフェロール 3-O-ソフォロシドは、強力な抗炎症作用とバリアー保護効果があるため、血管炎症性疾患の治療に有望な候補となっています .

類似化合物との比較

Kaempferol 3-O-sophoroside is unique among flavonoid glycosides due to its specific glycosidic linkage and biological activities. Similar compounds include:

Kaempferol 3-O-rutinoside: Another glycoside of kaempferol with similar but distinct biological activities.

Kaempferol 3-O-robinobioside: Known for its antiviral properties.

Kaempferol 3-O-glucoside: Exhibits antioxidant and anti-inflammatory activities.

This compound stands out due to its potent anti-inflammatory and barrier protective effects, making it a promising candidate for therapeutic applications in vascular inflammatory diseases .

生物活性

Kaempferol 3-O-sophoroside (KPOS) is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. This article explores the biological activity of KPOS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

KPOS is characterized by a kaempferol backbone with a sophorose sugar moiety. Its molecular formula is , and it exhibits properties typical of flavonoids, including solubility in organic solvents and stability under various pH conditions.

Anti-Inflammatory Activity

KPOS has been shown to exert significant anti-inflammatory effects. In vitro studies demonstrated that KPOS inhibits lipopolysaccharide (LPS)-induced inflammation in human umbilical vein endothelial cells (HUVECs). It does this by:

- Inhibiting the Activation of NF-κB : KPOS blocks the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses .

- Reducing TNF-α Production : KPOS significantly reduces the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine .

- Preventing Neutrophil Adhesion and Migration : KPOS inhibits neutrophil adhesion to endothelial cells and their subsequent transendothelial migration, which is crucial in inflammatory processes .

Antioxidant Activity

KPOS exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress markers, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of KPOS. In a model of corticosterone-induced neurotoxicity, KPOS demonstrated the ability to:

- Promote Synaptogenesis : It enhances synaptic formation in neuronal cells, indicating potential benefits for cognitive function .

- Modulate AMPK Activation : KPOS activates AMP-activated protein kinase (AMPK), which is associated with improved brain-derived neurotrophic factor (BDNF) expression and autophagy enhancement, suggesting its role in mood regulation and depression treatment .

Case Studies and Experimental Findings

Clinical Implications

The therapeutic implications of KPOS are vast:

- Vascular Diseases : Given its ability to maintain endothelial barrier integrity and inhibit inflammatory responses, KPOS may be beneficial in treating vascular inflammatory diseases.

- Neurodegenerative Disorders : Its neuroprotective effects suggest potential applications in conditions like depression and Alzheimer's disease.

- Gastrointestinal Health : The compound's protective effects against gastric inflammation highlight its potential use in gastrointestinal disorders.

特性

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-UJECXLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941769 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19895-95-5, 30373-88-7 | |

| Record name | Kaempferol 3-O-sophoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-sophoroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOPHORAFLAVONOLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Kaempferol 3-O-sophoroside has been shown to increase the cellular activity of rat osteoblast MC3T3-E1 cells, promoting cell proliferation, differentiation, and mineralization. [] These effects are significantly compromised by blocking the estrogen receptor signaling pathway with tamoxifen, suggesting that this compound may act as an estrogen receptor agonist. [] Molecular docking studies further support the interaction between this compound and the estrogen receptor. []

A: Research indicates that an acetone extract from saffron flowers, in which this compound is a primary component, significantly enhanced wound closure in a scratch-wound assay using HaCaT cells compared to untreated controls. [] This suggests a potential role for this compound in promoting wound healing, but further studies are needed to confirm its direct involvement.

A: While this compound itself did not affect interleukin-8 (IL-8) secretion in TNF-α stimulated HaCaT cells, a saffron flower acetone extract rich in this compound inhibited TNF-α-induced IL-8 secretion comparably to hydrocortisone. [] Interestingly, the same extract increased IL-6 levels in TNF-α-treated cells. [] This suggests a complex interplay between this compound and inflammatory pathways that warrants further investigation.

A: The molecular formula of this compound is C27H30O16. [, ] Its molecular weight is 610.51 g/mol.

ANone: Various spectroscopic methods are employed to characterize this compound, including:

- UV-Vis Spectroscopy: Provides information about the compound's absorption characteristics in the ultraviolet and visible light regions, which can be helpful for identification and quantification. [, , , , , , , , ]

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural elucidation. [, , , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and connectivity of atoms within the molecule, including 1H NMR and 13C NMR, which are essential for complete structural determination. [, , , , , , , , ]

A: Studies on Chinese cabbage (Brassica rapa L. subsp. chinensis) show that sun drying negatively impacts the levels of this compound and related flavonoids compared to freeze drying or solar cabinet drying. [] This suggests that controlled drying methods, such as freeze drying or solar cabinet drying, may be preferable for preserving this compound content in plant materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。